

Application Notes and Protocols for CER-1236 in Cancer Research Models

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Compound of Interest

Compound Name: BO-1236

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Introduction

CER-1236 is an investigational chimeric engulfment receptor (CER) T-cell therapy demonstrating a novel, dual-mechanism approach to cancer treatment. This document provides detailed application notes and protocols for the use of CER-1236 in preclinical cancer research models, based on currently available data. CER-1236 is engineered to target the TIM-4 ligand (TIM-4L), phosphatidylserine (PS), which is aberrantly exposed on the outer leaflet of the plasma membrane of various tumor cells.[1] This targeted approach is designed to minimize off-tumor toxicity, as PS exposure on healthy cells is minimal.[1]

The CER-1236 construct fuses the extracellular domain of the PS receptor TIM-4 with intracellular signaling domains from T-cell and innate immune cells, specifically Toll-like receptor 2 (TLR2), CD28, and CD3ζ.[1][2][3] This unique design aims to induce both direct T-cell mediated cytotoxicity and phagocytosis of tumor cells, followed by the processing and presentation of tumor-associated antigens to elicit a broader and more sustained anti-tumor immune response.[1] Preclinical studies have shown promising anti-tumor activity in models of acute myeloid leukemia (AML), ovarian cancer, and non-small cell lung cancer (NSCLC).[3][4][5][6]

Mechanism of Action

The dual functionality of CER-1236 represents a significant advancement in engineered T-cell therapies. Upon encountering a tumor cell with exposed phosphatidylserine, the following sequence of events is initiated:

- **Binding:** The TIM-4 extracellular domain of the CER-1236 T-cell binds to PS on the surface of the cancer cell.
- **Signal Transduction:** This binding event activates the intracellular signaling domains:
 - **CD3ζ:** Initiates the primary T-cell activation signal, leading to cytotoxic granule release (perforin and granzymes) and direct killing of the tumor cell.
 - **CD28:** Provides a co-stimulatory signal, promoting T-cell proliferation, survival, and cytokine production.
 - **TLR2:** Engages innate immune signaling pathways, enhancing the phagocytic capacity of the CER-T cell and promoting a pro-inflammatory microenvironment.
- **Dual Effector Functions:**
 - **Cytotoxicity:** The activated CER-1236 T-cell directly kills the target tumor cell through the release of cytotoxic molecules.
 - **Phagocytosis:** The CER-1236 T-cell engulfs the targeted cancer cell, a process typically associated with professional phagocytes like macrophages.
- **Antigen Presentation and Immune Cascade:** Following phagocytosis, the CER-1236 T-cell processes the tumor cell remnants and can present tumor-associated antigens on its surface, effectively acting as an antigen-presenting cell (APC). This cross-presentation can activate bystander T-cells, leading to a broader and more durable anti-tumor immune response.^[1]

Data Presentation

In Vitro Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of CER-1236 against various cancer cell lines as reported in preclinical studies.

Target Cell Line	Cancer Type	Effector:Target (E:T) Ratio	Cytotoxicity (%)	Reference
Kuramochi	Ovarian Cancer	2:1	52.4	[7]
SKOV-3	Ovarian Cancer	2:1	70.1	[7]

Note: The studies also report potent in vitro and in vivo cytotoxicity against TP53 mutant AML cell lines, though specific percentages were not detailed in the reviewed abstracts.[8][9]

TIM-4 Ligand (Phosphatidylserine) Expression on Ovarian Cancer Cell Lines

Cell Line	Basal TIM-4-L Expression (%)	TIM-4-L Expression after 96h exposure to CER-1236 secreted factors (%)	Reference
A2780	28.9	26.7	[7]
Kuramochi	31.4	52.6	[7]
SKOV-3	19.9	36.5	[7]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of CER-1236 in cancer research models. These are adapted from standard protocols for CAR-T cell therapies and should be optimized for specific experimental conditions.

Protocol 1: In Vitro Cytotoxicity Assay (Flow Cytometry-Based)

Objective: To quantify the cytotoxic potential of CER-1236 T-cells against target cancer cells.

Materials:

- CER-1236 T-cells (effector cells)
- Target cancer cells (e.g., Kuramochi, SKOV-3, or relevant AML cell lines)
- Complete RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phosphate Buffered Saline (PBS)
- Cell viability stain (e.g., 7-AAD or similar)
- Apoptosis detection kit (e.g., Annexin V-FITC)
- 96-well U-bottom plates
- Flow cytometer

Procedure:

- Cell Preparation:
 - Culture CER-1236 T-cells and target cancer cells to the appropriate density.
 - Harvest and wash both cell types with PBS.
 - Resuspend cells in complete RPMI medium and perform cell counts to determine viability and concentration.
- Co-culture Setup:
 - Plate target cells at a density of 1×10^4 cells/well in a 96-well U-bottom plate.
 - Add CER-1236 T-cells at various Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 2:1, 1:1).
 - Include control wells:

- Target cells only (spontaneous death)
- Target cells with untransduced T-cells (non-specific killing)
- Target cells with lysis buffer (maximum killing)
- Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time points (e.g., 4, 24, 48 hours).
- Staining and Analysis:
 - After incubation, gently resuspend the cells in each well.
 - Transfer the cell suspension to flow cytometry tubes.
 - Wash the cells with PBS.
 - Stain the cells with Annexin V-FITC and 7-AAD according to the manufacturer's protocol.
 - Acquire the samples on a flow cytometer.
- Data Analysis:
 - Gate on the target cell population.
 - Determine the percentage of apoptotic (Annexin V+) and dead (7-AAD+) target cells.
 - Calculate the percentage of specific cytotoxicity using the following formula:

Protocol 2: In Vitro Phagocytosis Assay (Flow Cytometry-Based)

Objective: To measure the phagocytic activity of CER-1236 T-cells.

Materials:

- CER-1236 T-cells (effector cells)
- Target cancer cells

- Cell labeling dyes (e.g., CFSE for target cells and a different fluorescent dye for effector cells)
- Complete RPMI-1640 medium
- 96-well U-bottom plates
- Flow cytometer

Procedure:

- Cell Labeling:
 - Label the target cancer cells with CFSE according to the manufacturer's protocol.
 - Label the CER-1236 T-cells with a different fluorescent dye (e.g., CellTrace Violet) to distinguish them from the target cells.
- Co-culture:
 - Co-culture the labeled CER-1236 T-cells and target cells at an appropriate E:T ratio (e.g., 1:1) in a 96-well plate.
 - Incubate for 4-6 hours at 37°C.
- Analysis:
 - Harvest the cells and analyze by flow cytometry.
 - Gate on the CER-1236 T-cell population (positive for the effector cell dye).
 - Within the CER-1236 T-cell gate, quantify the percentage of cells that are also positive for the target cell dye (CFSE). This double-positive population represents the CER-1236 T-cells that have phagocytosed the target cells.

Protocol 3: In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of CER-1236 in a murine xenograft model.

Materials:

- Immunocompromised mice (e.g., NSG mice)
- Human cancer cell line (e.g., TP53 mutant AML or ovarian cancer cell line)
- CER-1236 T-cells
- Untransduced T-cells (control)
- PBS
- Calipers for tumor measurement

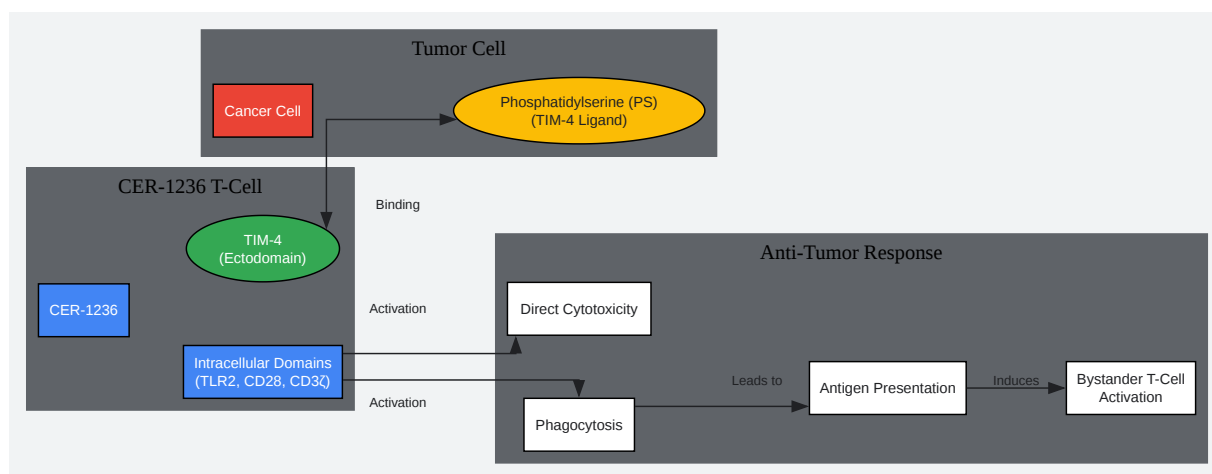
Procedure:

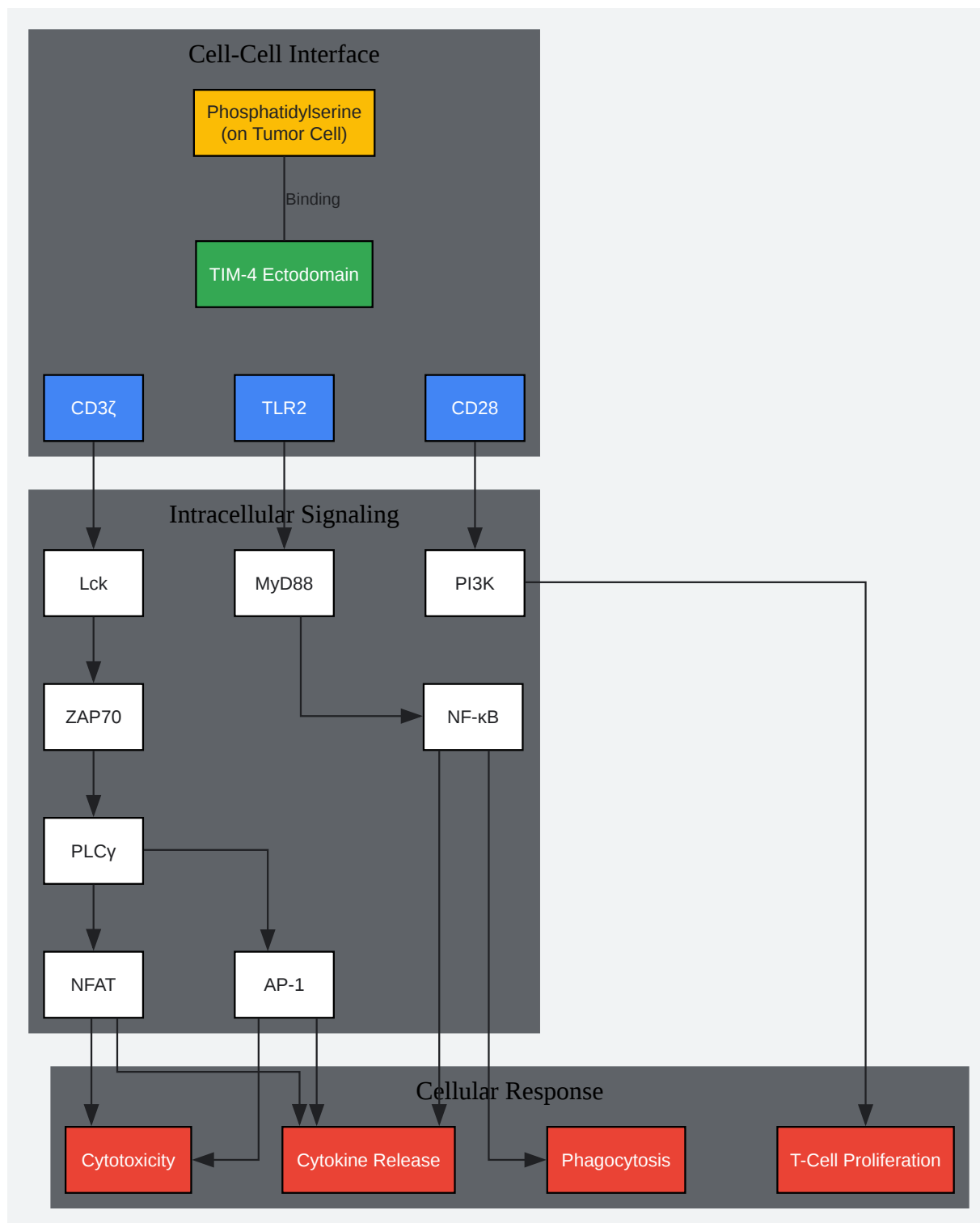
- Tumor Implantation:
 - Subcutaneously inject the human cancer cell line into the flank of the mice.
 - Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
- Treatment:
 - Randomize the mice into treatment groups (e.g., CER-1236 T-cells, untransduced T-cells, PBS control).
 - Administer the T-cells intravenously or intraperitoneally at a predetermined dose.
- Monitoring:
 - Monitor the tumor growth by measuring the tumor volume with calipers at regular intervals.
 - Monitor the body weight and overall health of the mice.
- Endpoint and Analysis:
 - At the end of the study (based on tumor size or humane endpoints), euthanize the mice.

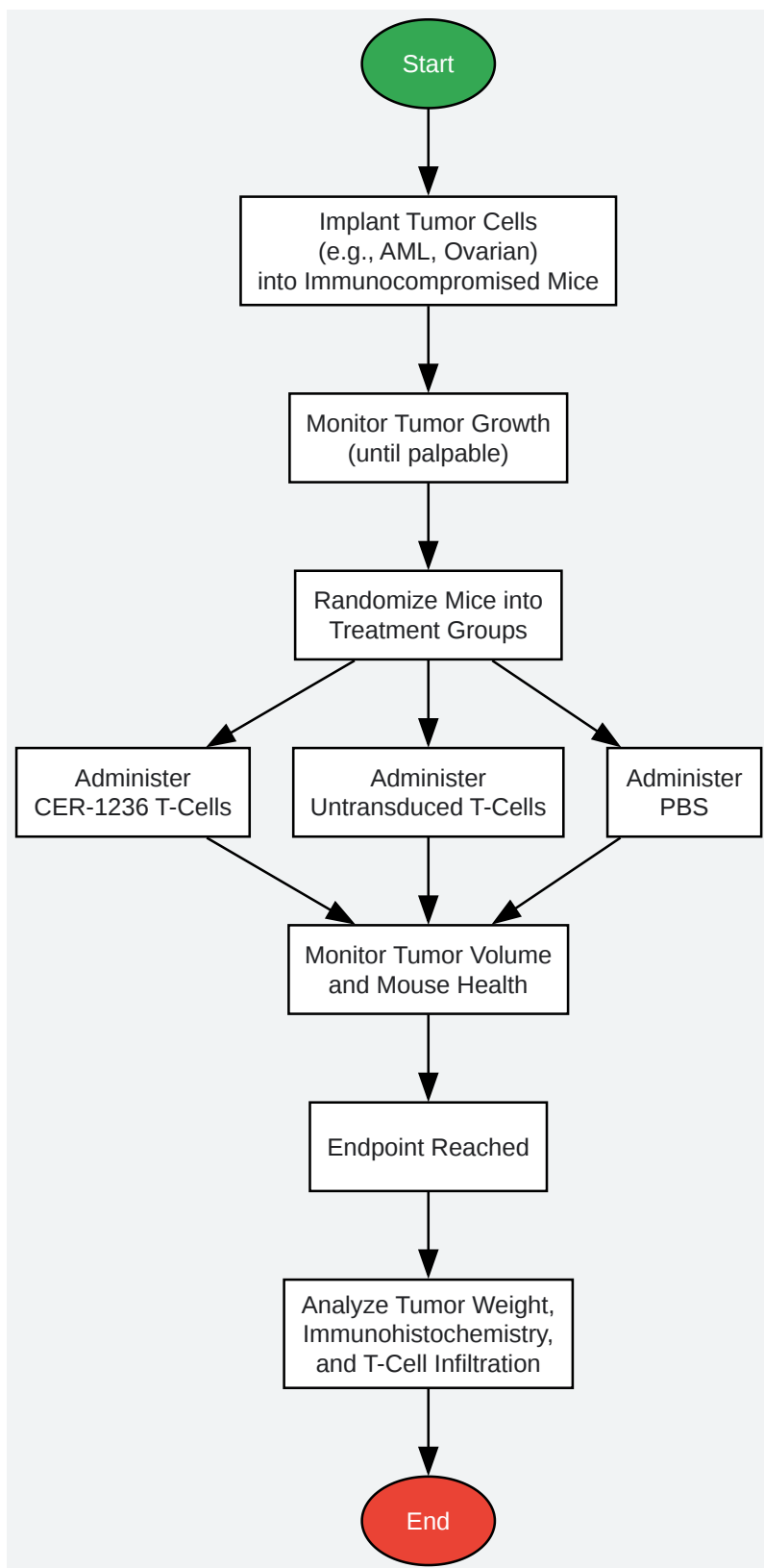
- Excise the tumors and measure their weight.
- Analyze the tumor tissue for T-cell infiltration and other relevant biomarkers by immunohistochemistry or flow cytometry.
- Plot tumor growth curves and perform statistical analysis to compare the different treatment groups.

Visualizations

CER-1236 Mechanism of Action







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